molecular formula C16H18FN3O2S B2809864 N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide CAS No. 482301-15-5

N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2809864
CAS RN: 482301-15-5
M. Wt: 335.4
InChI Key: JIFQEUVPOWTION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a fluorophenyl group, a pyrimidine ring, and a sulfanyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The exact structure would depend on the specific synthesis process used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific arrangement of its functional groups. These could include properties like solubility, melting point, and reactivity .

Scientific Research Applications

Quantum Chemical Insight and Molecular Structure

A study by Mary et al. (2020) investigated the novel antiviral active molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide for its molecular structure, vibrational assignments, and drug likeness through quantum chemical methods. The research provided insights into the molecule's equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments using the density functional B3LYP method. The antiviral potency against SARS-CoV-2 protein was also evaluated through molecular docking, suggesting its potential as a COVID-19 treatment due to a strong binding energy with SARS-CoV-2 protease (Mary et al., 2020).

Structural Insights and Inhibitory Potentials

Al-Wahaibi et al. (2021) reported on the structural characterization of three 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, providing valuable information on their crystalline forms and potential as dihydrofolate reductase inhibitors. This research contributes to understanding the compounds' structural basis for inhibitory activity against crucial enzymes (Al-Wahaibi et al., 2021).

Antitumor Activities and Synthesis

Research into dihydropyrimidines also extends to their antitumor activities. Jing (2011) synthesized derivatives from L-tyrosine methyl and ethyl esters, indicating selective anti-tumor activities. This work underscores the importance of dihydropyrimidines in developing new chemotherapeutic agents (Xiong Jing, 2011).

Synthesis and Evaluation as Antimicrobial Agents

Baviskar et al. (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to assess their antimicrobial activity. This research highlights the potential of such compounds in fighting bacterial infections, demonstrating significant in vitro antibacterial activity against several pathogens (Baviskar et al., 2013).

Herbicidal Activities and Novel Derivatives

Further expanding the application scope, Wu et al. (2011) designed and synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, demonstrating promising herbicidal activities against dicotyledonous weeds. This work suggests the compound's utility in agricultural settings, providing a basis for developing new herbicides (Wu et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s hard to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organofluorine compounds are quite stable, but can be hazardous if they are ingested or come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-2-3-13-8-14(21)20-16(19-13)23-10-15(22)18-9-11-4-6-12(17)7-5-11/h4-8H,2-3,9-10H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFQEUVPOWTION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.